N-(1-pivaloylindolin-6-yl)thiophene-2-sulfonamide
Overview
Description
N-(1-pivaloylindolin-6-yl)thiophene-2-sulfonamide is a compound that combines an indole derivative with a thiophene sulfonamide group. Indole derivatives are known for their significant biological activities, while thiophene derivatives are recognized for their diverse applications in medicinal chemistry and material science .
Mechanism of Action
Target of Action
It is known that sulfonamide-based compounds often exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in physiological processes, making them potential targets for this compound.
Mode of Action
Sulfonamide-based compounds are known to inhibit the function of their target enzymes, which can lead to a variety of downstream effects .
Biochemical Pathways
Given the potential targets of this compound, it may affect pathways related to carbonic anhydrase and dihydropteroate synthetase . These enzymes are involved in various physiological processes, including fluid balance and folate synthesis, respectively.
Result of Action
Based on the potential targets of this compound, it may lead to changes in fluid balance and folate synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-pivaloylindolin-6-yl)thiophene-2-sulfonamide typically involves the following steps:
Formation of the Indole Derivative: The indole derivative can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.
Introduction of the Pivaloyl Group: The indole derivative is then reacted with pivaloyl chloride in the presence of a base to introduce the pivaloyl group.
Formation of the Thiophene Sulfonamide: The final step involves the reaction of the pivaloylindole with thiophene-2-sulfonyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1-pivaloylindolin-6-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The indole and thiophene rings can undergo electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or chlorine, while nucleophilic substitution can involve reagents like sodium hydride
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated indole or thiophene derivatives
Scientific Research Applications
N-(1-pivaloylindolin-6-yl)thiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of materials with specific electronic properties
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Indole-3-acetic acid, tryptophan.
Thiophene Derivatives: Thiophene-2-carboxylic acid, thiophene-2-sulfonic acid
Uniqueness
N-(1-pivaloylindolin-6-yl)thiophene-2-sulfonamide is unique due to its combination of an indole derivative with a thiophene sulfonamide group. This combination imparts unique biological and chemical properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]thiophene-2-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c1-17(2,3)16(20)19-9-8-12-6-7-13(11-14(12)19)18-24(21,22)15-5-4-10-23-15/h4-7,10-11,18H,8-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYPUZVTJBKVBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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